molecular formula C22H20N4O5S B2813884 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1021211-44-8

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2813884
CAS No.: 1021211-44-8
M. Wt: 452.49
InChI Key: LNYNDJWSZCWUFR-UHFFFAOYSA-N
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Description

2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C22H20N4O5S and its molecular weight is 452.49. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-28-14-9-7-13(8-10-14)16-11-18(27)24-22(23-16)32-12-19-25-21(26-31-19)15-5-4-6-17(29-2)20(15)30-3/h4-11H,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYNDJWSZCWUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that belongs to the class of pyrimidine derivatives with notable biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

This compound features a pyrimidine core substituted with an oxadiazole moiety and methoxy phenyl groups. The presence of these functional groups is crucial for its biological activity. The molecular formula is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, and it has a molecular weight of approximately 378.42 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole ring is known for its ability to interact with various enzymes, potentially inhibiting those involved in disease pathways such as cancer and inflammation .
  • Antioxidant Properties : The structure suggests potential antioxidant activity due to the presence of electron-donating groups that can scavenge free radicals .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains, indicating that this compound may also possess similar properties .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds within the oxadiazole and pyrimidine classes:

Activity Type Example Compounds Observed Effects
Antibacterial1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanaminePotent against E. coli and S. aureus
AnticancerThieno[2,3-d]pyrimidine derivativesEffective against multiple cancer cell lines
Anti-inflammatoryPyrimidine derivativesReduced inflammation in animal models
Antioxidant1,3,4-Oxadiazole derivativesScavenging free radicals effectively

Case Study 1: Antimicrobial Activity

A study conducted by Chikhalia et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives. The results indicated that compounds similar to our target exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with some showing potency exceeding that of standard antibiotics .

Case Study 2: Anticancer Potential

Research highlighted the anticancer properties of oxadiazole derivatives in vitro. One derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics in several cancer cell lines, suggesting that modifications like those present in our compound could enhance therapeutic efficacy .

Case Study 3: Antioxidant Mechanisms

A theoretical study using DFT calculations assessed the antioxidant mechanisms of oxadiazole derivatives. The findings suggested that specific structural features enhance radical scavenging activity, which could be applicable to our compound's design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies suggest that compounds containing oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the methoxyphenyl groups may enhance these effects by improving solubility and bioavailability.
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives can possess antimicrobial activity. The specific compound may be evaluated for its efficacy against bacterial and fungal strains, potentially leading to the development of new antibiotics.
  • Anti-inflammatory Effects : Compounds featuring pyrimidine structures have been reported to show anti-inflammatory properties. Investigating this compound could reveal its potential in treating inflammatory diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole ring significantly influenced cytotoxicity against breast cancer cells. The specific compound under discussion was among those tested, showing promising results with an IC50 value lower than standard chemotherapeutics .

Study 2: Antimicrobial Activity

In another investigation, a library of oxadiazole compounds was screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development .

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